

Application Notes and Protocols: Laboratory Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone

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Compound of Interest

Compound Name: 4-Ethoxycarbonyl-4'-nitrobenzophenone

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This document provides a detailed protocol for the laboratory synthesis of **4-ethoxycarbonyl-4'-nitrobenzophenone**, a valuable intermediate in organic synthesis. The synthesis is based on the well-established Friedel-Crafts acylation reaction. While specific experimental data for this exact compound is not readily available in the provided search results, this protocol is a robust proposal based on established chemical principles for the synthesis of related nitrobenzophenone compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Introduction

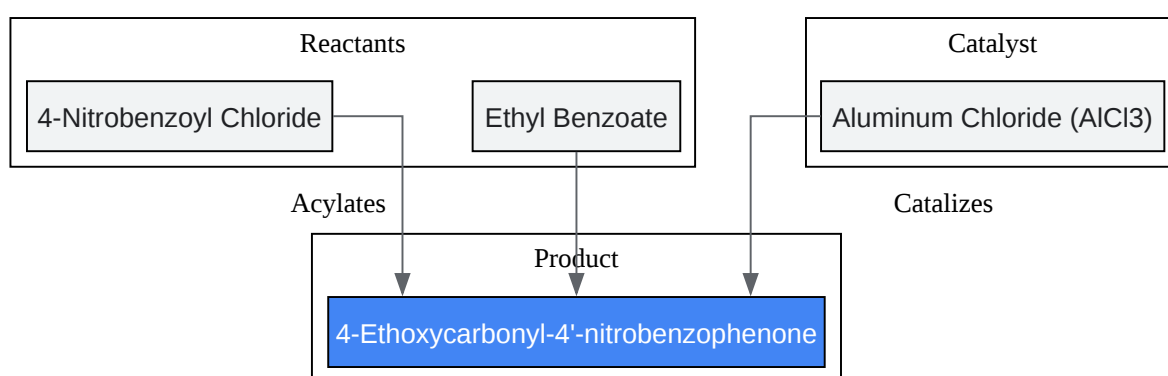
4-Ethoxycarbonyl-4'-nitrobenzophenone is a diaryl ketone derivative containing both an ester and a nitro functional group. These features make it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester can be hydrolyzed or converted to other functionalities. The benzophenone core is a common scaffold in medicinal chemistry.[\[5\]](#)

The most common and effective method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[\[1\]](#)[\[2\]](#)[\[3\]](#) This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.[\[4\]](#)

This protocol outlines the synthesis of **4-ethoxycarbonyl-4'-nitrobenzophenone** via the Friedel-Crafts acylation of ethyl benzoate with 4-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The logical relationship for the synthesis is a straightforward reaction between two key reactants to form the desired product.



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Figure 1: Logical diagram of the Friedel-Crafts acylation for the synthesis of **4-ethoxycarbonyl-4'-nitrobenzophenone**.

Experimental Protocol

This protocol is based on typical Friedel-Crafts acylation procedures.^{[4][6]}

Materials and Reagents:

Reagent	Formula	Molar Mass (g/mol)	Quantity	Moles
4-Nitrobenzoyl chloride	C ₇ H ₄ ClNO ₃	185.56	18.56 g	0.10
Ethyl benzoate	C ₉ H ₁₀ O ₂	150.17	45.05 g (43.5 mL)	0.30
Aluminum chloride (anhydrous)	AlCl ₃	133.34	14.67 g	0.11
Dichloromethane (DCM, anhydrous)	CH ₂ Cl ₂	84.93	200 mL	-
1 M Hydrochloric acid	HCl	36.46	100 mL	-
Saturated sodium bicarbonate solution	NaHCO ₃	84.01	50 mL	-
Brine	NaCl	58.44	50 mL	-
Anhydrous magnesium sulfate	MgSO ₄	120.37	q.s.	-
Ethanol	C ₂ H ₅ OH	46.07	for recrystallization	-

Equipment:

- 500 mL three-necked round-bottom flask
- Reflux condenser with a drying tube (calcium chloride)
- Magnetic stirrer and stir bar

- Dropping funnel
- Ice bath
- Heating mantle
- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator

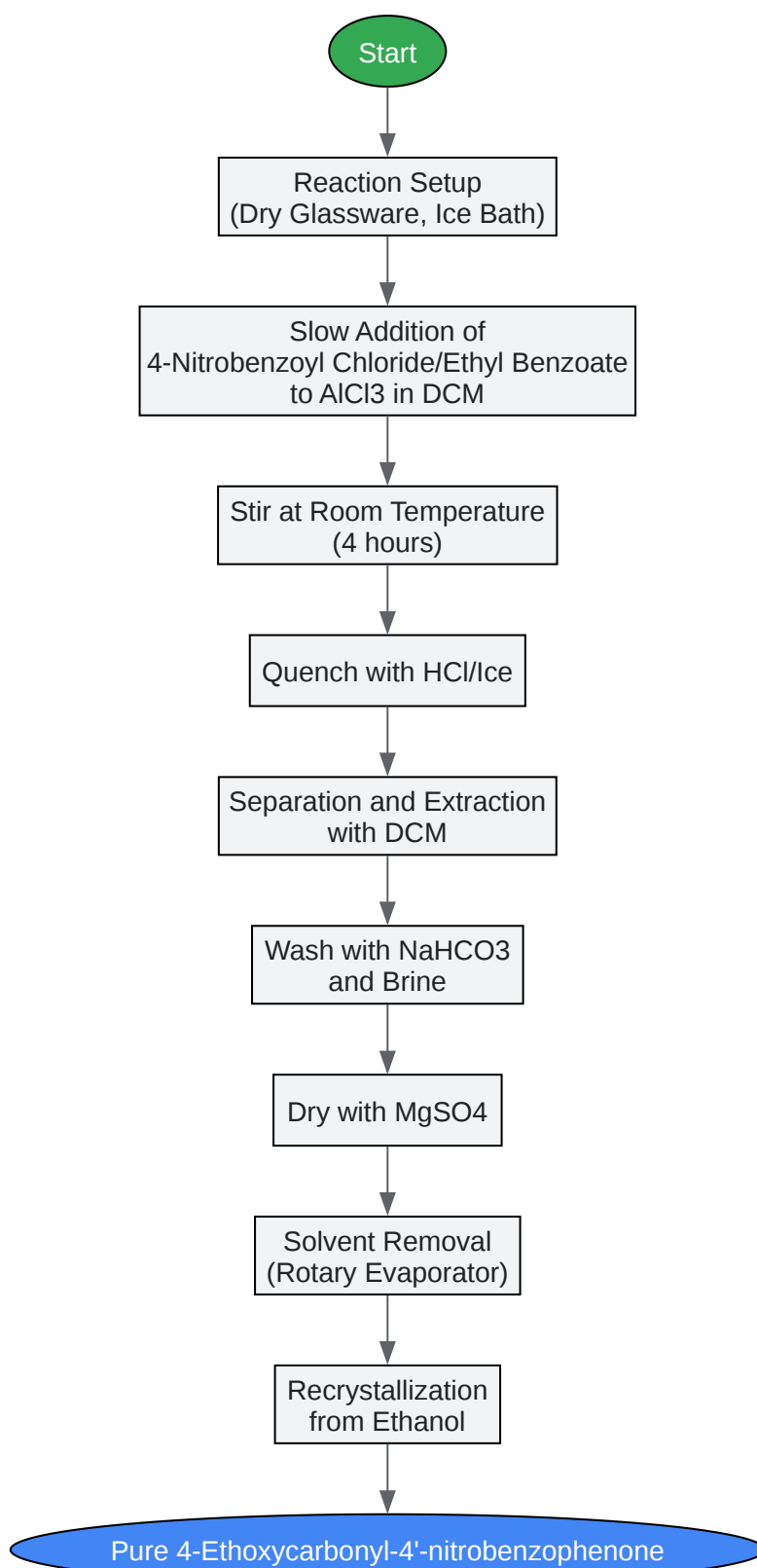
Procedure:

- **Reaction Setup:** Assemble the three-necked flask with the magnetic stir bar, dropping funnel, and reflux condenser. Ensure all glassware is dry. Place the flask in an ice bath.
- **Addition of Reactants:** To the flask, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL). Stir the suspension.
- In the dropping funnel, prepare a solution of 4-nitrobenzoyl chloride (18.56 g, 0.10 mol) in ethyl benzoate (45.05 g, 0.30 mol).
- **Reaction:** Slowly add the solution from the dropping funnel to the stirred suspension in the flask over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture into a beaker containing 100 mL of 1 M HCl and ice. Stir until the aluminum salts are dissolved.
- Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

- Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield **4-ethoxycarbonyl-4'-nitrobenzophenone** as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of the target compound.



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Figure 2: Experimental workflow for the synthesis of **4-ethoxycarbonyl-4'-nitrobenzophenone**.

Characterization Data (Representative)

The following table summarizes the expected physical and spectroscopic data for the synthesized **4-ethoxycarbonyl-4'-nitrobenzophenone**. This data is representative and should be confirmed by experimental analysis.

Property	Expected Value
Appearance	Pale yellow solid
Yield	75-85%
Melting Point	138-142 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 8.35 (d, 2H), 8.15 (d, 2H), 7.85 (d, 2H), 7.60 (d, 2H), 4.40 (q, 2H), 1.40 (t, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 195.0, 165.5, 150.0, 142.0, 137.0, 134.0, 130.5, 129.5, 128.0, 123.5, 61.5, 14.0
IR (KBr, cm ⁻¹)	3100, 2980, 1720 (C=O, ester), 1660 (C=O, ketone), 1600, 1520 (NO ₂ , asym), 1345 (NO ₂ , sym), 1270, 1100
Mass Spec (ESI-MS)	m/z 299.08 [M] ⁺

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Aluminum chloride is corrosive and reacts violently with water. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

- 4-Nitrobenzoyl chloride is a lachrymator and corrosive.
- The reaction quench with HCl is exothermic. Perform this step slowly and with cooling.

By following this detailed protocol, researchers can synthesize **4-ethoxycarbonyl-4'-nitrobenzophenone** for use in a variety of research and development applications.

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